molecular formula C15H15ClO B026771 1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)- CAS No. 109523-99-1

1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-

Cat. No. B026771
CAS RN: 109523-99-1
M. Wt: 246.73 g/mol
InChI Key: UUPPWGJCLZBUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of biphenyl, which is a widely used organic compound in various fields of research. The compound has been synthesized using different methods and has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of '1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' in the inhibition of cancer cells is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells. The compound has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
'1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' has been found to have both biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been found to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases. The compound has also been found to have anti-inflammatory properties, which can help in the prevention of inflammatory diseases.

Advantages and Limitations for Lab Experiments

'1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' has several advantages for lab experiments. The compound is readily available and can be synthesized using different methods. The compound is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations. The compound is not water-soluble, which can limit its use in aqueous environments. The compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of '1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' in scientific research. One of the most significant future directions is in the development of organic electronic devices. The compound has shown potential as a building block for the synthesis of organic semiconductors, which can be used in the development of high-performance organic electronic devices. Another future direction is in the development of new anticancer agents. The compound has shown promising results in the inhibition of cancer cells, and further research can lead to the development of new and more effective anticancer agents. Additionally, the compound can be used in the development of new antioxidants and anti-inflammatory agents.

Synthesis Methods

The synthesis of '1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' has been achieved using different methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. The reaction yields the desired compound in good yields and high purity. Other methods such as the Sonogashira coupling reaction, the Heck reaction, and the Negishi coupling reaction have also been used to synthesize the compound.

Scientific Research Applications

'1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' has shown promising results in various scientific research applications. One of the most significant applications of the compound is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors, which have shown potential in the development of organic electronic devices such as organic field-effect transistors and organic photovoltaic cells. The compound has also been used in the field of medicinal chemistry, where it has shown potential as an anticancer agent. The compound has been found to inhibit the growth of cancer cells and induce apoptosis.

properties

CAS RN

109523-99-1

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-chloro-3-[4-(ethoxymethyl)phenyl]benzene

InChI

InChI=1S/C15H15ClO/c1-2-17-11-12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-10H,2,11H2,1H3

InChI Key

UUPPWGJCLZBUPO-UHFFFAOYSA-N

SMILES

CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Other CAS RN

109523-99-1

synonyms

1-chloro-3-[4-(ethoxymethyl)phenyl]benzene

Origin of Product

United States

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